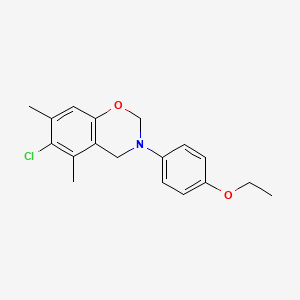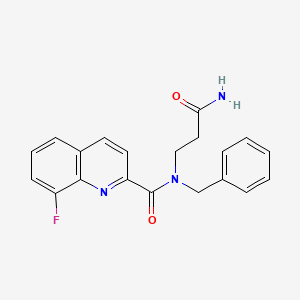![molecular formula C17H21N3O2 B5516115 N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)
N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that allow for the formation of the desired molecular architecture. In the case of pyrazole derivatives, methods generally include condensation reactions that combine different precursor molecules under specific conditions to form the target compound. For instance, Asiri & Khan (2010) synthesized a pyrazole derivative by condensing 1,3-diethyl-2-thiobarbituric acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol, showcasing a method that could potentially be adapted for the synthesis of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of compounds like this compound is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide detailed information on the arrangement of atoms within a molecule and its electronic structure. For example, Fun et al. (2012) reported the crystal structure of a related compound, demonstrating the potential approaches to analyzing the structure of this compound (Fun et al., 2012).
Applications De Recherche Scientifique
Corrosion Inhibition
One area of application for pyrazole derivatives is in corrosion inhibition. A study highlighted the synthesis of cationic Schiff surfactants based on pyrazole derivatives, demonstrating excellent inhibition of carbon steel corrosion in hydrochloric acid solutions. These surfactants show mixed-type inhibitor behavior and adhere to the carbon steel surface through chemical adsorption, reducing corrosion effectively (Tawfik, 2015).
Antimicrobial and Anticancer Activities
Pyrazole derivatives have been explored for their potential in medical research, focusing on antimicrobial and anticancer activities. For instance, microwave-assisted synthesis of new pyrazolopyridines showed notable antioxidant, antitumor, and antimicrobial activities, highlighting the chemical versatility and potential therapeutic applications of pyrazole-based compounds (El‐Borai et al., 2013).
Structural and Spectral Investigations
Research has also been conducted on the structural and spectral properties of pyrazole derivatives. For example, combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provided insights into its molecular structure, highlighting the importance of such analyses for understanding the chemical and physical properties of these compounds (Viveka et al., 2016).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives form a significant part of scientific research, with studies detailing the creation of novel compounds and their potential applications. For example, research into the synthesis of 3-phenyl-1H-pyrazole derivatives outlines methods for creating biologically active compounds, underscoring the role of pyrazole derivatives in developing new therapeutic agents (Liu et al., 2017).
Propriétés
IUPAC Name |
N-[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)9-16(21)18-15-7-5-14(6-8-15)17(22)20-13(4)10-12(3)19-20/h5-8,10-11H,9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAULTJNNYKXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)
![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)


![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)
![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5516108.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)

![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)
![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)
![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)